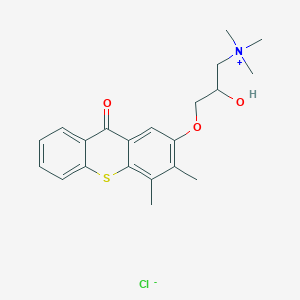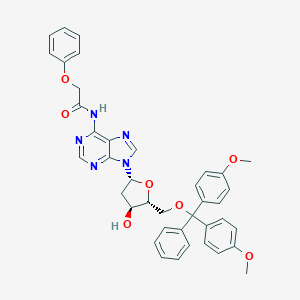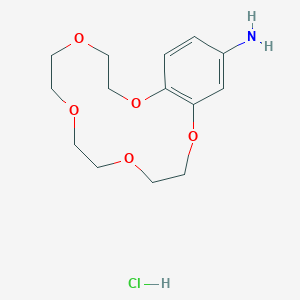![molecular formula C28H50O8 B034960 Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate CAS No. 100231-61-6](/img/structure/B34960.png)
Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate, also known as BIS, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. BIS is a succinate derivative that belongs to the class of amphiphilic molecules, which means that it has both hydrophilic and hydrophobic properties. This unique property of BIS makes it an ideal candidate for various biomedical applications, including drug delivery, gene therapy, and imaging.
作用機序
The mechanism of action of Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate is not fully understood. However, it is believed that Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate interacts with the cell membrane and alters its permeability, allowing the drug to enter the cell. Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate may also interact with intracellular components, such as proteins and nucleic acids, to facilitate drug delivery.
生化学的および生理学的効果
Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate has been shown to have low toxicity and good biocompatibility, making it a suitable candidate for biomedical applications. Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate has also been shown to be stable under physiological conditions, which is essential for its use in drug delivery and imaging.
実験室実験の利点と制限
One of the main advantages of Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate is its ability to encapsulate hydrophobic drugs, which are often difficult to deliver to target cells or tissues. Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate is also stable under physiological conditions, making it a suitable carrier molecule for drug delivery. However, Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate has some limitations, such as its relatively high cost and the need for specialized equipment and expertise for its synthesis.
将来の方向性
There are several future directions for the research on Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate. One of the most promising areas is the development of Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate-based drug delivery systems for the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Another area of research is the use of Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate as a contrast agent for imaging techniques, such as magnetic resonance imaging (MRI) and computed tomography (CT) scans. Additionally, the potential use of Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate in gene therapy and tissue engineering is being explored.
合成法
The synthesis of Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate involves the reaction of succinic anhydride with isopropyl alcohol and 2-methyl-1-oxopropyl alcohol in the presence of a catalyst. The reaction is carried out under controlled conditions to obtain a high yield of the desired product. The purity of Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate can be further improved by recrystallization and purification techniques.
科学的研究の応用
Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate has been extensively studied for its potential applications in biomedical research. One of the most promising applications of Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate is in drug delivery. Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate can be used as a carrier molecule to deliver drugs to specific target cells or tissues. The hydrophobic nature of Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate allows it to encapsulate hydrophobic drugs, while the hydrophilic part of the molecule ensures its solubility in water-based solutions.
特性
CAS番号 |
100231-61-6 |
|---|---|
製品名 |
Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate |
分子式 |
C28H50O8 |
分子量 |
514.7 g/mol |
IUPAC名 |
bis[2,2,4-trimethyl-1-(2-methylpropanoyloxy)pentan-3-yl] butanedioate |
InChI |
InChI=1S/C28H50O8/c1-17(2)23(27(9,10)15-33-25(31)19(5)6)35-21(29)13-14-22(30)36-24(18(3)4)28(11,12)16-34-26(32)20(7)8/h17-20,23-24H,13-16H2,1-12H3 |
InChIキー |
YSMQUFSPEWTPTR-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(C)(C)COC(=O)C(C)C)OC(=O)CCC(=O)OC(C(C)C)C(C)(C)COC(=O)C(C)C |
正規SMILES |
CC(C)C(C(C)(C)COC(=O)C(C)C)OC(=O)CCC(=O)OC(C(C)C)C(C)(C)COC(=O)C(C)C |
その他のCAS番号 |
100231-61-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



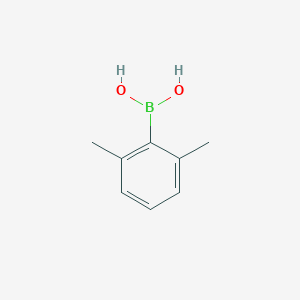
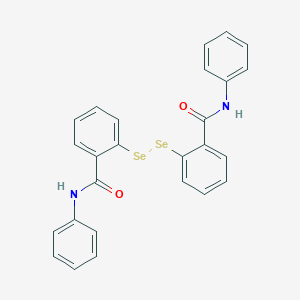
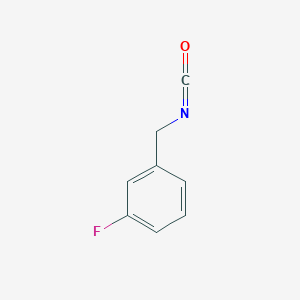

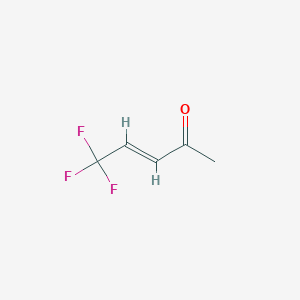
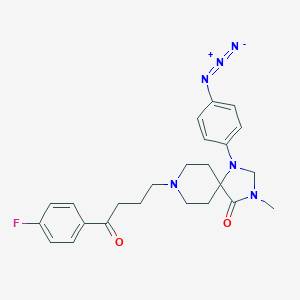

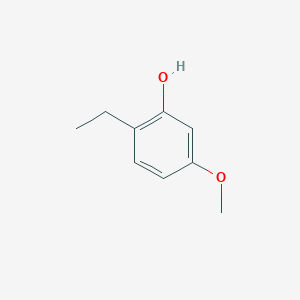
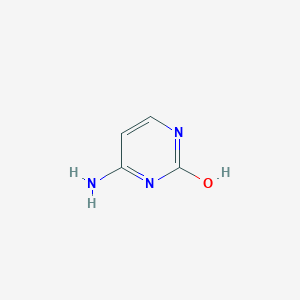
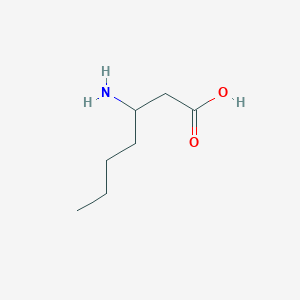
![methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate](/img/structure/B34897.png)
